![molecular formula C17H19NO3 B5843457 2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5843457.png)
2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with two methyl groups and a phenylacetamide moiety with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide typically involves the following steps:
Formation of 2,3-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Etherification: The 2,3-dimethylphenol is then reacted with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with 2-(hydroxymethyl)aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 2-(2,3-dimethylphenoxy)-N-[2-(carboxyphenyl)]acetamide.
Reduction: 2-(2,3-dimethylphenoxy)-N-[2-(aminomethyl)phenyl]acetamide.
Substitution: 2-(2,3-dimethyl-4-nitrophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and phenoxy groups may play a role in binding to the target site, while the amide group may be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dimethylphenoxy)-2-methylpropanoic acid: Similar structure but with a propanoic acid moiety instead of an acetamide.
2-(2,3-dimethylphenoxy)acetic acid: Precursor in the synthesis of the target compound.
2-(hydroxymethyl)phenylacetamide: Lacks the dimethylphenoxy group.
Uniqueness
2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is unique due to the presence of both the dimethylphenoxy and hydroxymethylphenylacetamide moieties, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-6-5-9-16(13(12)2)21-11-17(20)18-15-8-4-3-7-14(15)10-19/h3-9,19H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHILDELKVFQKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B5843374.png)
![N-[4-(benzyloxy)phenyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5843380.png)
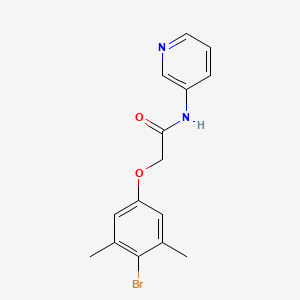
![4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B5843396.png)
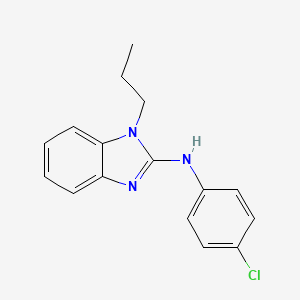
![CYCLOPROPYL{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B5843416.png)
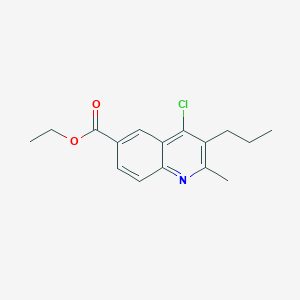
![3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5843448.png)
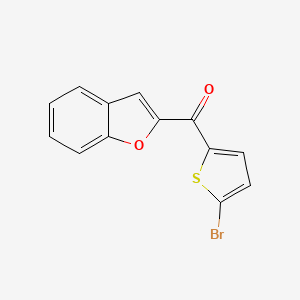
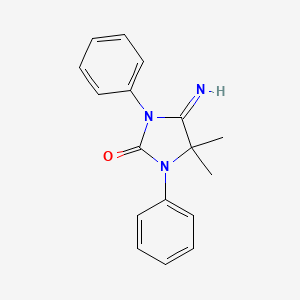
![1-[2-(Dimethylamino)ethyl]-3-(3-fluorophenyl)thiourea](/img/structure/B5843468.png)
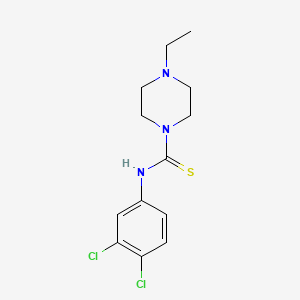
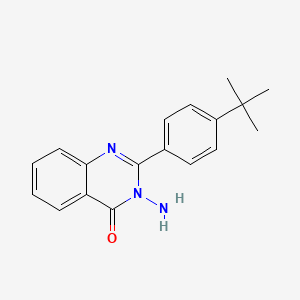
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
